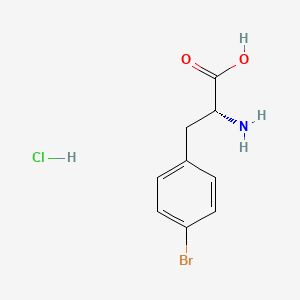

4-Bromo-D-phenylalanine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-amino-3-(4-bromophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWMPXZZFAPLFZ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718807 | |

| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122852-33-9 | |

| Record name | 4-Bromo-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Role of Non Canonical Amino Acids in Advancing Biomolecular Science

The foundation of life's vast protein diversity rests on a set of just 20 canonical amino acids. However, the field of biomolecular science has been revolutionized by the introduction of non-canonical amino acids (ncAAs), which are not found in the natural polypeptide chains of proteins. thedailyscientist.org These "unnatural" amino acids, which can be chemically synthesized or found in some organisms, possess distinct side chains and backbones that differ from their canonical counterparts. thedailyscientist.org

The incorporation of ncAAs into proteins is a powerful strategy for expanding their chemical diversity, leading to enhanced or entirely new protein structures and functions. thedailyscientist.orgrsc.org This expansion of the genetic code allows scientists to:

Probe Protein Function: By strategically placing ncAAs within a protein, researchers can monitor or manipulate protein interactions, track their movement within cells, and modify their function to better understand their roles in cellular processes and disease pathways. thedailyscientist.org

Enhance Therapeutic Properties: Integrating ncAAs into peptide-based drugs can improve their stability against enzymatic degradation in the body. thedailyscientist.org This can prolong their circulation time and lead to more effective and sustained therapeutic outcomes. thedailyscientist.org

Develop Novel Bioconjugates: NcAAs provide chemically unique handles on proteins that can be used for precise modifications, enabling the creation of well-defined antibody-drug conjugates or other therapeutic conjugates. nih.gov

Create New Biomaterials: The ability to incorporate ncAAs with unique functionalities into protein sequences allows for the engineering of advanced protein-based materials. researchgate.net

Ultimately, the use of ncAAs serves as a bridge between synthetic chemistry and biology, providing a platform to manipulate proteins with atomic precision, thereby furthering our understanding of biological systems and accelerating the development of new therapeutics. nih.govresearchgate.net

Rationale for Investigating 4 Bromo D Phenylalanine Hydrochloride As a Research Scaffold

The specific choice of 4-Bromo-D-phenylalanine hydrochloride as a research tool is driven by the unique attributes conferred by the bromine atom and its D-configuration. This non-canonical amino acid is not merely a structural variant of phenylalanine but a functionally distinct entity that offers several advantages as a research scaffold.

The primary rationale for its investigation lies in the enhanced chemical reactivity and altered biological interactions imparted by the bromine substitution. chemimpex.com The bromine atom is a versatile functional group in organic synthesis. It serves as a reactive site, or "handle," for further chemical modifications, making it an invaluable tool for chemists creating novel compounds with tailored biological activities. nbinno.com For instance, the bromine atom on the phenyl ring can participate in cross-coupling reactions, allowing for the attachment of other molecular fragments to build more complex molecules. nih.gov

Furthermore, the introduction of a bulky and lipophilic bromine atom can significantly alter a molecule's interaction with biological targets, such as enzymes or receptors. nbinno.commdpi.com This modification can enhance binding affinity, specificity, and even lead to entirely new biological activities. This principle is actively applied in pharmaceutical development, where brominated amino acids are used to design novel therapeutic agents, particularly for conditions affecting the central nervous system. nbinno.com Researchers utilize compounds like 4-Bromo-D-phenylalanine to study the effects of brominated amino acids on protein function and enzyme activity, which provides critical insights into metabolic pathways. chemimpex.comchemimpex.com

The "D" configuration of the amino acid also plays a crucial role. Most natural amino acids are in the "L" configuration. Incorporating a D-amino acid like 4-Bromo-D-phenylalanine into a peptide chain can make the peptide more resistant to degradation by proteases, which are enzymes that typically recognize and cleave L-amino acid sequences. This increased stability is a highly desirable trait in the development of peptide-based drugs.

Historical Development of Halogenated Phenylalanine Derivatives in Academic Inquiry

Enantioselective Synthesis Strategies for D-Phenylalanine Derivatives

Achieving high enantiomeric purity is paramount in the synthesis of D-amino acids. The biological activity of peptides and other chiral molecules is often highly dependent on the specific stereochemistry of their constituent amino acids. Therefore, several methods have been developed to control the stereochemical outcome of reactions leading to D-phenylalanine derivatives.

A classic and reliable approach to asymmetric synthesis involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

One common strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, oxazolidinones, as developed by Evans, are widely used chiral auxiliaries. wikipedia.org The chiral oxazolidinone is first acylated with an appropriate acyl chloride, and the resulting imide is enolized. The chiral auxiliary shields one face of the enolate, forcing an incoming electrophile (such as a benzyl (B1604629) bromide derivative) to attack from the less sterically hindered face, thereby creating a new stereocenter with high diastereoselectivity. Subsequent hydrolysis removes the auxiliary, yielding the desired D-amino acid. While oxazolidinones are common, other auxiliaries like 8-phenylmenthol and trans-2-phenyl-1-cyclohexanol (B1200244) have also been employed in asymmetric synthesis. wikipedia.org

Another approach utilizes chiral derivatives of malonic acid. For example, enantiopure (S)-α,α-disubstituted glycines have been prepared through the diastereoselective alkylation of activated methylene (B1212753) groups using D-ribonolactone acetonide as a chiral auxiliary. mdpi.org

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptional stereoselectivity. Enzymes are increasingly used to produce non-natural D-amino acids.

A prominent method is the use of phenylalanine ammonia (B1221849) lyases (PALs). While wild-type PALs typically catalyze the amination of cinnamic acids to form L-phenylalanines, researchers have engineered these enzymes to favor the production of D-enantiomers. nih.govnih.govresearchgate.net A one-pot cascade process has been developed that couples PAL-catalyzed amination with a chemoenzymatic deracemization step. nih.govnih.gov This system uses a D-amino acid oxidase to detect the formation of the D-amino acid, facilitating high-throughput screening of mutant PAL libraries for variants with enhanced D-selectivity. nih.govresearchgate.net

Another powerful biocatalytic strategy involves multi-enzyme cascade reactions. For instance, D-phenylalanine can be synthesized from L-phenylalanine via a three-enzyme cascade. researchgate.netrsc.org This process first uses an L-amino acid deaminase (LAAD) to convert the L-amino acid into its corresponding α-keto acid (phenylpyruvic acid). researchgate.netrsc.org Subsequently, an engineered D-amino acid dehydrogenase (DAADH) stereoselectively reduces the α-keto acid to the D-amino acid. researchgate.netrsc.orgmdpi.com This reaction is often paired with a cofactor regeneration system, such as formate (B1220265) dehydrogenase, to ensure high conversion and enantiomeric excess (>99%). researchgate.netrsc.org

The following table summarizes the results of a multi-enzymatic cascade system for producing various D-phenylalanine derivatives.

| Substrate (L-Amino Acid) | Product (D-Amino Acid) | Enantiomeric Excess (ee) | Conversion Rate |

| L-Phenylalanine | D-Phenylalanine | >99% | Quantitative |

| L-Tyrosine | D-Tyrosine | >99% | High |

| L-4-Chlorophenylalanine | D-4-Chlorophenylalanine | >99% | High |

| L-4-Fluorophenylalanine | D-4-Fluorophenylalanine | >99% | High (84% isolated yield) mdpi.com |

This table presents representative data on the efficiency of biocatalytic stereoinversion cascades.

During multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS), protecting groups are essential to prevent unwanted side reactions. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids. chemimpex.comchemimpex.com

The Fmoc group is introduced by reacting the amino acid with Fmoc-chloride or Fmoc-succinimide under basic conditions. Fmoc-D-phenylalanine is a key building block for incorporating this D-amino acid into peptide chains. chemimpex.com The Fmoc group is stable to many reaction conditions but can be readily removed under mild basic conditions (e.g., with piperidine), a key feature of its utility in SPPS. chemimpex.com This orthogonality allows for the selective deprotection of the N-terminus while other protecting groups on amino acid side chains remain intact. Various derivatives, such as Fmoc-p-phenyl-D-phenylalanine and Fmoc-3,5-Difluoro-D-Phenylalanine, are commercially available for specialized applications in peptide design. chemimpex.comcreative-peptides.com

Regioselective Bromination and Halogenation Protocols

Introducing a bromine atom specifically at the C-4 position (para-position) of the phenyl ring requires regioselective control. Electrophilic aromatic substitution is the most common method for preparing aryl bromides. nih.gov The regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

For phenylalanine, the amino acid side chain is an activating, ortho-, para-directing group. However, direct bromination of unprotected phenylalanine can lead to a mixture of ortho- and para-isomers, as well as potential side reactions at the amino and carboxyl groups. To achieve high regioselectivity, the amino group is typically protected, often as an N-acyl or N-phthaloyl derivative.

The choice of brominating agent and reaction conditions is crucial for controlling regioselectivity. Reagents like N-bromosuccinimide (NBS) are commonly used. nih.gov The reaction of N-phthaloyl phenylalanine derivatives with NBS has been shown to favor bromination at the β-position of the side chain rather than the aromatic ring under certain radical conditions. However, under electrophilic conditions, bromination of the aromatic ring can be achieved. Zeolites and other solid supports can be used to enhance para-selectivity in the bromination of substituted benzenes. nih.gov For electron-rich systems like phenols, reagents such as tetraalkylammonium tribromides or KBr with layered double hydroxides have been developed to achieve excellent para-selectivity. nih.govresearchgate.net

Precursor Compound Synthesis and Reaction Pathways

The synthesis of this compound can start from various precursors. One logical pathway begins with commercially available D-phenylalanine, which is then regioselectively brominated as described above.

Alternatively, the synthesis can commence from a brominated precursor, onto which the amino acid functionality is built. A common starting material is 4-bromobenzaldehyde (B125591) or a related benzene (B151609) derivative. For example, in the synthesis of analogous fluorinated compounds, 4-bromo-2-nitrobenzaldehyde (B1297750) has been used as a precursor. google.com

A general synthetic route could involve:

Starting with a Brominated Aromatic : Begin with a compound like 4-bromotoluene (B49008) or 4-bromobenzyl bromide.

Introduction of the Carboxyl and Amino Groups : This can be achieved through various methods, such as the Strecker synthesis or by alkylating a glycine enolate equivalent with the brominated benzyl halide.

Enantioselective Resolution or Asymmetric Synthesis : If a racemic mixture is produced, it must be resolved into its separate enantiomers. This can be done by crystallization with a chiral resolving agent or by using an enzymatic method. More efficiently, an asymmetric synthesis, as detailed in section 2.1, can be employed from the outset to directly produce the D-enantiomer.

For instance, the synthesis of the analogous 4-azido-L-phenylalanine has been achieved via an Ullman-type coupling of a protected 4-iodo-L-phenylalanine derivative, demonstrating a pathway where the halogenated phenylalanine is a key intermediate. nih.gov Similarly, 4-borono-L-phenylalanine has been synthesized from L-tyrosine or 4-iodo-L-phenylalanine derivatives using palladium-catalyzed cross-coupling reactions, highlighting the utility of halogenated phenylalanines as precursors to other functionalized analogs. researchgate.net

Site-Specific Incorporation into Peptides and Proteins

The precise placement of 4-Bromo-D-phenylalanine within a peptide or protein sequence is achievable through both chemical synthesis and biological engineering techniques. These methods provide researchers with powerful ways to create novel biomolecules with tailored properties.

Methodologies for Solid-Phase Peptide Synthesis (SPPS) with this compound

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid support. researchgate.netnih.gov The incorporation of 4-Bromo-D-phenylalanine using SPPS follows the general principles of the method, most commonly employing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. nih.govnih.gov

The process begins with the selection of a suitable solid support, or resin, based on the desired C-terminal functionality of the final peptide (e.g., a carboxylic acid or an amide). uci.edu The first amino acid is loaded onto this resin, after which the synthesis proceeds in iterative cycles of deprotection and coupling. peptide.com For incorporating 4-Bromo-D-phenylalanine, the commercially available Fmoc-4-bromo-D-phenylalanine is used as the building block.

A typical Fmoc-SPPS cycle for adding a 4-Bromo-D-phenylalanine residue involves:

Deprotection: The Nα-Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amine. researchgate.netuci.edu

Activation and Coupling: The carboxylic acid of Fmoc-4-bromo-D-phenylalanine is activated using a coupling reagent to facilitate the formation of a peptide bond with the exposed amine on the growing chain. nih.gov

Washing: Excess reagents and byproducts are washed away to ensure high purity in the subsequent steps. peptide.com

This cycle is repeated until the full-length peptide is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid cocktail such as trifluoroacetic acid (TFA). peptide.com

Table 1: Common Reagents and Conditions in Fmoc-SPPS for 4-Bromo-D-phenylalanine Incorporation

| Step | Reagent/Condition | Purpose |

| Resin Swelling | Dimethylformamide (DMF) or Dichloromethane (DCM) | Prepares the resin for synthesis by swelling the polymer matrix. uci.edu |

| Fmoc Deprotection | 20% Piperidine in DMF | Removes the temporary Fmoc protecting group from the N-terminus. uci.edu |

| Amino Acid Activation/Coupling | HBTU/DIEA or DIC/Oxyma | Activates the carboxyl group of the incoming Fmoc-amino acid to form the peptide bond. nih.gov |

| Final Cleavage & Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, EDT) | Releases the completed peptide from the resin and removes permanent side-chain protecting groups. nih.govpeptide.com |

HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium, DIEA: N,N-Diisopropylethylamine, DIC: N,N'-Diisopropylcarbodiimide, Oxyma: Ethyl cyano(hydroxyimino)acetate, TIS: Triisopropylsilane, EDT: Ethanedithiol.

Strategies for Genetic Code Expansion in Protein Engineering

Genetic code expansion enables the site-specific incorporation of ncAAs like 4-Bromo-D-phenylalanine into proteins within living cells. nih.gov This powerful technique relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govnih.gov This pair functions independently of the host cell's endogenous translational machinery and is engineered to uniquely recognize the ncAA and assign it to a specific codon, typically a nonsense (e.g., UAG amber) or frameshift codon, that has been introduced into the gene of interest. nih.gov

The development of an orthogonal pair for 4-Bromo-D-phenylalanine involves several key steps:

Selection of a Parent Orthogonal Pair: Researchers often start with a known orthogonal pair from a different species, such as the TyrRS/tRNATyr pair from Methanococcus jannaschii or a PylRS/tRNAPyl pair from an archaeal species like Methanomethylophilus alvus, which are known to be orthogonal in hosts like E. coli or eukaryotic cells. oregonstate.edu

Directed Evolution of the Synthetase: The active site of the chosen aaRS is mutated to create a library of variants. oregonstate.edu This library is then subjected to selection pressures to identify mutants that can specifically recognize and activate 4-Bromo-D-phenylalanine while excluding all canonical amino acids.

Selection and Screening: A multi-step screening process is employed. A positive selection step identifies synthetase variants that can incorporate an amino acid at a targeted amber codon, often leading to the expression of a reporter gene (like GFP) or a survival gene. oregonstate.edu This is followed by a negative selection step, where cells are grown without the ncAA, to eliminate any synthetases that mis-incorporate native amino acids. oregonstate.edu

Once a highly specific and efficient orthogonal pair is identified, it can be used to express proteins containing 4-Bromo-D-phenylalanine at single or multiple sites, providing a gateway to producing novel proteins for in-vivo studies.

Ribosomal Incorporation Techniques in In Vitro Systems

Cell-free protein synthesis (CFPS) systems offer a flexible and controlled environment for the ribosomal incorporation of ncAAs. nih.gov These systems, often derived from E. coli extracts, contain all the necessary translational machinery (ribosomes, tRNAs, aaRSs, elongation factors) to produce proteins from a DNA or mRNA template. nih.gov

Incorporating 4-Bromo-D-phenylalanine in vitro can be achieved in several ways:

Supplementation and Endogenous Promiscuity: In the simplest approach, 4-Bromo-L-phenylalanine (the L-isomer is typically required for ribosomal systems) can be added to the CFPS reaction mix. The native phenylalanyl-tRNA synthetase (PheRS) may exhibit some level of promiscuity, allowing it to mis-charge its cognate tRNAPhe with the brominated analog, leading to its stochastic incorporation at phenylalanine codons. nih.gov Studies have shown that wild-type E. coli translational machinery can utilize a range of substituted phenylalanines. nih.gov

Use of Engineered Orthogonal Pairs: For site-specific incorporation, the same orthogonal aaRS/tRNA pairs developed for in vivo systems can be added to the cell-free reaction. By using a template containing an amber (UAG) codon at the desired position, the engineered synthetase will specifically charge its cognate tRNA with 4-Bromo-phenylalanine, which is then delivered to the ribosome for incorporation.

Pre-charged tRNAs: A third strategy involves chemically pre-acylating a suppressor tRNA with 4-Bromo-phenylalanine. This charged tRNA is then added to the CFPS system, bypassing the need for a synthetase altogether. This method offers precise control but can be technically demanding.

CFPS systems are particularly useful for producing proteins with multiple ncAA substitutions and allow for rapid testing of different analogs and incorporation strategies. nih.gov

Elucidation of Structure-Function Relationships in Engineered Proteins

Introducing 4-Bromo-D-phenylalanine into a protein serves as a powerful probe for investigating its structure and biophysical properties. The bromine atom provides a unique spectroscopic and steric marker to explore conformational details and the energetic contributions of halogenation to protein stability.

Conformational Analysis of Polypeptides Containing 4-Bromo-D-phenylalanine Residues

Determining the three-dimensional structure of peptides and proteins is crucial for understanding their function. youtube.comyoutube.com The incorporation of 4-Bromo-D-phenylalanine can influence the local and global conformation of a polypeptide chain, and its effects can be studied using high-resolution structural biology techniques.

X-ray Crystallography: This technique provides atomic-level detail of molecular structures by analyzing the diffraction pattern of X-rays passed through a protein crystal. nih.govlibretexts.org A protein containing 4-Bromo-D-phenylalanine can be crystallized, and its structure can be solved. The large, electron-dense bromine atom is easily identifiable in electron density maps, providing an unambiguous marker for its location and orientation within the protein structure. nih.gov This allows for precise analysis of its interactions, such as potential halogen bonds, with neighboring residues. acs.orgbiorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of proteins in solution. nih.gov The introduction of a halogenated amino acid can induce changes in the chemical shifts of nearby nuclei, providing conformational restraints for structure calculation. frontiersin.org While direct NMR observation of bromine is not standard, the effects of the bromo-phenyl group on the surrounding ¹H, ¹³C, and ¹⁵N nuclei can be measured to refine the structural ensemble of a peptide or protein. mdpi.com

Computational modeling is often used in conjunction with experimental data to explore the conformational space available to peptides containing 4-Bromo-D-phenylalanine, helping to rationalize the structural preferences induced by the bulky, hydrophobic side chain. researchgate.net

Investigating the Impact of Halogenation on Protein Folding and Dynamics

The substitution of a hydrogen atom with a bromine atom on the phenylalanine side chain can significantly alter the non-covalent interactions that govern protein folding, stability, and dynamics.

Protein Stability: The effect of halogenation on protein stability is complex and context-dependent. The introduction of a bromine atom increases the hydrophobicity and size of the side chain, which can enhance stabilizing van der Waals interactions if the residue is buried in the protein core. nih.gov However, this can also cause steric clashes that destabilize the protein. Thermodynamic analysis, often performed by monitoring protein unfolding in the presence of chemical denaturants or heat (thermal melting), can quantify these effects. nih.gov

Halogen Bonding: A key interaction involving bromine is the halogen bond (XB), a non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic partner, such as a backbone carbonyl oxygen. acs.orgnih.gov The potential for 4-bromophenylalanine to act as a halogen bond donor has been investigated. In one study involving T4 lysozyme, the substitution of a tyrosine with 4-iodophenylalanine at a specific position resulted in a stabilizing halogen bond. acs.org However, in the same system, the analogous substitution with 4-bromophenylalanine did not provide convincing experimental or computational evidence of a significant halogen bond, suggesting that the strength and geometric requirements of such bonds are finely tuned. acs.org Despite this, halogen bonds involving bromine have been observed in other protein-ligand complexes and are considered an important interaction in drug design. biorxiv.orgnih.gov

Table 2: Comparison of Halogen Bond Donor Potential in T4 Lysozyme

| Amino Acid Substitution (at position 18) | Interacting Partner (at position 11) | Evidence of Halogen Bond Formation | Reference |

| 4-Iodo-phenylalanine | Carbonyl oxygen of Glutamine | Yes (supported by DSC, X-ray, and computational data) | acs.org |

| 4-Bromo-phenylalanine | Carbonyl oxygen of Glutamine | No convincing evidence found (in silico, solid-state, or solution) | acs.org |

This highlights that while halogenation offers a route to modulate protein stability, the specific effects are highly dependent on the halogen atom and the local protein environment.

Research on Enzyme Systems and Catalytic Mechanisms

Studies of Enzyme-Substrate and Enzyme-Inhibitor Interactions

4-Bromo-D-phenylalanine has been utilized to investigate the substrate specificity and inhibitory potential within enzyme active sites. The introduction of a bromine atom on the phenyl ring alters the steric and electronic properties of the amino acid, influencing how it binds and is processed by enzymes.

In other contexts, phenylalanine derivatives have been explored as direct enzyme inhibitors. For instance, studies on the serine/threonine kinase AKT1 have tested various phenylalanine analogues as potential inactivators. While a phenylalanine derivative containing an α-bromoacetamide group showed inhibitory activity in the low micromolar range, this illustrates the principle that halogenated phenylalanine structures can be developed as enzyme inhibitors. uniprot.orgnih.gov The underlying concept is that the core amino acid structure targets the enzyme's active site, while the reactive halogenated portion can form covalent bonds or strong interactions with key residues, leading to inhibition.

The table below summarizes the kinetic parameters for the interaction of wild-type E. coli Phenylalanyl-tRNA Synthetase with L-phenylalanine and its para-substituted analogs, illustrating the impact of the bromo- substitution on substrate recognition and efficiency.

| Substrate | Relative k_cat/K_m | K_m (µM) | Relative k_cat |

| L-Phenylalanine | 100 | 3.5 | 100 |

| p-Bromo-phenylalanine | 0.01 | 140 | 0.4 |

This table is interactive. Click on the headers to sort the data.

Engineering Enzymes for Altered Substrate Specificity and Catalytic Efficiency

A significant application of this compound is in the field of protein engineering, where it is used in conjunction with mutant enzymes designed to have altered substrate specificity. By modifying the amino acid binding pocket of an enzyme, researchers can create variants that not only tolerate but efficiently utilize unnatural amino acids like 4-bromophenylalanine.

A primary example of this is the engineering of phenylalanyl-tRNA synthetase (PheRS). The wild-type PheRS discriminates against para-substituted phenylalanine analogs. However, by introducing specific mutations in the enzyme's active site, this specificity can be relaxed. A well-documented example is the A294G mutant of E. coli PheRS. nih.govcaltech.edu The replacement of the relatively small alanine (B10760859) residue at position 294 with a smaller glycine residue creates a larger cavity for the para-substituent of the amino acid substrate. caltech.edu This modification dramatically improves the enzyme's ability to recognize and activate p-bromophenylalanine, allowing its efficient incorporation into proteins in vivo. caltech.edu This engineered enzyme-substrate pair is a powerful tool for producing proteins containing this non-canonical amino acid at specific sites.

Similarly, yeast PheRS has been engineered to incorporate p-bromophenylalanine. The T415A and T415G mutations in yeast PheRS have been shown to enhance its activity towards p-bromophenylalanine, enabling its site-specific incorporation into proteins in response to an amber stop codon in an E. coli expression system. nih.gov The T415A variant, in particular, was found to have a five-fold higher activity for p-bromophenylalanine compared to tryptophan, demonstrating a significant shift in substrate specificity. nih.gov

More recently, researchers have successfully engineered the pyrrolysyl-tRNA synthetase (PylRS), which is naturally orthogonal in many organisms, to incorporate p-bromo-L-phenylalanine. nih.gov This provides an alternative and highly efficient system for introducing this unnatural amino acid into proteins, expanding the toolkit available for protein engineering and functional studies.

The kinetic data below contrasts the efficiency of the wild-type E. coli PheRS with the engineered A294G mutant in processing L-phenylalanine and p-bromophenylalanine.

| Enzyme | Substrate | Relative k_cat/K_m | K_m (µM) | Relative k_cat |

| Wild-Type PheRS | L-Phenylalanine | 100 | 3.5 | 100 |

| Wild-Type PheRS | p-Bromo-phenylalanine | 0.01 | 140 | 0.4 |

| A294G Mutant PheRS | L-Phenylalanine | 12 | 2.5 | 9 |

| A294G Mutant PheRS | p-Bromo-phenylalanine | 1.1 | 50 | 16 |

This table is interactive. Click on the headers to sort the data.

Advanced Probing and Mechanistic Studies in Biological Systems

Development and Application of 4-Bromo-D-phenylalanine-Based Molecular Probes

The strategic placement of a bromine atom on the D-phenylalanine scaffold makes it an excellent starting point for the synthesis of specialized molecular probes. These probes are instrumental in visualizing and manipulating biological systems with high precision.

Synthesis and Utility of Fluorescently Labeled Analogs for Bioimaging Research

While 4-Bromo-D-phenylalanine itself is not fluorescent, its structure is readily modified to create fluorescently labeled analogs, which are powerful tools for bioimaging. The carbon-bromine bond on the phenyl ring is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These synthetic methods allow for the covalent attachment of diverse fluorophores to the amino acid scaffold. researchgate.netmdpi.com For instance, a fluorescent group can be coupled to the phenyl ring, transforming the non-fluorescent amino acid into a potent fluorescent probe. pitt.edu

These fluorescent D-amino acids (FDAAs) can be used for in-situ labeling of biological structures. nih.gov A notable application is in the study of bacterial cell walls, where FDAAs are incorporated into peptidoglycan during its biosynthesis, allowing for real-time visualization of cell wall dynamics and bacterial growth with minimal perturbation. nih.gov The ability to create a palette of different colored probes enables multicolor imaging, allowing researchers to track multiple processes simultaneously. pitt.edu

Key Synthetic Reactions for Probe Development

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide (like 4-bromophenylalanine) to form a carbon-carbon bond, ideal for attaching aryl-based fluorophores. researchgate.net |

| Sonogashira Coupling | A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, enabling the introduction of alkyne-containing fluorescent moieties. |

| Heck Coupling | A palladium-catalyzed reaction to form a substituted alkene from an aryl halide, offering another route to conjugate fluorescent groups. |

Bio-orthogonal Chemistry Applications for Protein Labeling and Conjugation

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov Unnatural amino acids containing bio-orthogonal functional groups can be site-specifically incorporated into proteins using genetic code expansion techniques. nih.gov This allows for precise labeling of proteins with probes for imaging or therapeutic purposes.

4-Bromo-D-phenylalanine can serve as a precursor for creating amino acids with bio-orthogonal handles. The bromine atom itself can participate in certain palladium-catalyzed cross-coupling reactions, which have been adapted for use in biological systems. researchgate.net More commonly, the phenylalanine scaffold is further modified to include functionalities like azides, alkynes, or strained alkenes (e.g., norbornenes or trans-cyclooctenes), which are staples of bio-orthogonal "click chemistry". nih.govresearchgate.net For example, an azide- or alkyne-modified phenylalanine derivative can be incorporated into a protein and subsequently labeled with a complementary probe via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). researchgate.net The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene is another exceptionally fast and bio-orthogonal reaction used for this purpose. nih.govresearchgate.net

Structural Biology Research Facilitated by 4-Bromo-D-phenylalanine Incorporation

The introduction of 4-Bromo-D-phenylalanine into proteins provides a significant advantage for determining their three-dimensional structures, a cornerstone of understanding their function.

X-ray Crystallographic Analysis of Macromolecular Complexes

In protein X-ray crystallography, determining the phases of the diffracted X-rays is a major challenge known as the "phase problem". numberanalytics.com Incorporating heavy atoms into the protein crystal can help solve this problem. The bromine atom in 4-Bromo-D-phenylalanine is an excellent "heavy atom" for this purpose due to its significant anomalous scattering properties. ucla.edu

When X-rays with an energy near the K-absorption edge of bromine (around 13.47 keV or 0.92 Å) are used, the bromine atoms scatter the X-rays anomalously. ucla.edunih.gov This effect can be exploited in techniques like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Diffraction (SAD) to calculate the initial phases and determine the protein structure. nih.govhamptonresearch.com The use of brominated compounds is a well-established technique for phasing in the structural determination of nucleic acids and proteins. ucla.edunih.gov The covalent incorporation of 4-Bromo-D-phenylalanine provides a site-specific and stable heavy-atom label within the protein structure, which is often more advantageous than soaking crystals in heavy-atom salt solutions. nih.govhamptonresearch.com

Crystallographic Phasing Techniques Using Bromine

| Technique | Description |

|---|---|

| MAD (Multi-wavelength Anomalous Dispersion) | Data is collected at multiple wavelengths around the bromine absorption edge to maximize the anomalous signal and derive phase information. nih.gov |

| SAD (Single-wavelength Anomalous Diffraction) | Data is collected at a single wavelength that excites the anomalous scattering of bromine, which is often sufficient to solve the phase problem. hamptonresearch.com |

| SIRAS (Single Isomorphous Replacement with Anomalous Scattering) | Compares the diffraction data of the native crystal with a brominated derivative crystal, using both the isomorphous and anomalous differences to calculate phases. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environmental Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions in solution. nih.gov The incorporation of 4-Bromo-D-phenylalanine into a protein introduces a unique NMR probe. The heavy bromine atom significantly influences the electronic environment of the phenyl ring, causing the signals of the adjacent aromatic protons (¹H) and carbons (¹³C) to shift to distinct positions in the NMR spectrum.

These shifted signals are located in a spectral region that is typically less crowded, making them easy to identify and monitor. nih.gov Consequently, researchers can use these unique signals to report on the local environment within the protein. Any changes in the protein's conformation, such as those induced by folding, ligand binding, or interaction with other proteins, will likely alter the chemical environment around the bromine-labeled residue, leading to observable changes in its NMR signals. This provides a highly sensitive and site-specific method for characterizing local structural and dynamic events.

Investigations into Amino Acid Transport Mechanisms

The transport of amino acids across cell membranes is a fundamental biological process mediated by specific transporter proteins. Large neutral amino acids (LNAAs), including phenylalanine, share common transport systems, such as the L-type amino acid transporter 1 (LAT1), which is highly expressed at the blood-brain barrier and in certain cancer cells. nih.govnih.govscienceopen.com

Due to its close structural similarity to native phenylalanine, 4-Bromo-D-phenylalanine can act as a competitive substrate for these transporters. nih.gov By introducing it into a biological system, researchers can study the kinetics of amino acid transport. nih.gov It can be used as a competitive inhibitor to probe the substrate specificity and transport mechanism of transporters like LAT1. nih.govesmed.org For example, by measuring the uptake of a radiolabeled amino acid in the presence of varying concentrations of 4-Bromo-D-phenylalanine, one can determine the inhibitory constants and gain insight into the competitive nature of the transport process. This approach is crucial for understanding diseases related to amino acid transport and for designing drugs that can hijack these transporters to gain entry into specific tissues like the brain or tumors. nih.govscienceopen.com

Key Amino Acid Transporter Systems

| Transporter System | Key Substrates | Role |

|---|---|---|

| System L (e.g., LAT1/SLC7A5) | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine, Tryptophan. nih.gov | Na+-independent transport of large neutral amino acids. Crucial for transport across the blood-brain barrier and nutrient supply to cancer cells. nih.govscienceopen.com |

| System A (e.g., ATA1/SLC38A1) | Alanine (B10760859), Serine, Proline, Glycine (B1666218). | Na+-dependent transport of small, non-branched neutral amino acids. |

| System ASC (e.g., ASCT2/SLC1A5) | Alanine, Serine, Cysteine, Threonine. | Na+-dependent transport, important for glutamine metabolism in many cells, including cancer cells. |

| System B⁰⁺¹ (e.g., B⁰AT1/SLC6A19) | Neutral amino acids. medchemexpress.com | Na+-dependent transport primarily in the intestine and kidney for amino acid absorption and reabsorption. medchemexpress.com |

Computational and Theoretical Chemistry Perspectives

Quantum Mechanical Studies of 4-Bromo-D-phenylalanine Reactivity

Quantum mechanical (QM) calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For a molecule like 4-Bromo-D-phenylalanine, QM studies can predict various properties such as orbital energies, charge distribution, and the nature of chemical bonds, which collectively determine its reactivity.

Research on halogenated phenylalanine derivatives often utilizes DFT to understand how the halogen substituent influences the electronic properties of the phenyl ring and the amino acid backbone. The bromine atom in the para position of the phenyl ring is expected to have a significant impact due to its electronegativity and size. It acts as a weak deactivator of the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions (relative to the amino acid side chain).

A DFT study on L-phenylalanine-based Schiff base ligands with various halogen substitutions (fluoro, chloro, bromo, and iodo) demonstrated that the halogen atoms influence the electronic properties of the ligands and their corresponding Cu(II) complexes. rsc.org The calculations, performed at the B3LYP level of theory, would reveal changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. For 4-Bromo-D-phenylalanine, the bromine atom would likely lower the energy of the HOMO and LUMO compared to unsubstituted D-phenylalanine, affecting its charge transfer characteristics.

Table 1: Predicted Quantum Mechanical Properties of Halogenated Phenylalanine Derivatives (Illustrative) This table is illustrative and based on general principles and findings from related studies on halogenated aromatic compounds, as specific data for 4-Bromo-D-phenylalanine was not found.

| Property | Unsubstituted Phenylalanine | 4-Fluoro-phenylalanine | 4-Chloro-phenylalanine | 4-Bromo-phenylalanine |

|---|---|---|---|---|

| HOMO Energy (eV) | Higher | Lower | Lower | Lower |

| LUMO Energy (eV) | Higher | Lower | Lower | Lower |

| HOMO-LUMO Gap (eV) | Larger | Slightly Smaller | Smaller | Smaller |

| Dipole Moment (Debye) | Lower | Higher | Higher | Higher |

| Mulliken Charge on Halogen | N/A | Negative | Slightly less negative | Least negative |

These predicted trends suggest that the bromine substitution in 4-Bromo-D-phenylalanine would make the aromatic ring less electron-rich than in unsubstituted phenylalanine, potentially influencing its stacking interactions with other aromatic residues in a peptide or protein.

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for predicting and analyzing the interactions of small molecules with biological macromolecules like proteins and DNA. researchgate.netnih.gov These methods can provide detailed insights into the binding modes, affinities, and stability of ligands within the active sites of enzymes or at protein-protein interfaces.

While specific docking studies featuring 4-Bromo-D-phenylalanine hydrochloride are scarce, the principles can be extrapolated from studies involving other modified amino acids. When incorporated into a peptide, the 4-bromophenyl group can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and halogen bonding. The latter is a non-covalent interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic partner, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in a protein.

A study on the impact of halogenated phenylalanine derivatives on the aggregation of the NFGAIL peptide, a core sequence of the human islet amyloid polypeptide, revealed a correlation between the hydrophobicity of the halogenated phenylalanine and the aggregation kinetics. nih.gov The calculated M log P values, a measure of lipophilicity, were used to rationalize the observed effects.

Table 2: Calculated LogP Values and Their Implication for Biomolecular Interactions of Halogenated Phenylalanines This table is based on data from studies on related halogenated phenylalanine derivatives to illustrate the likely properties of 4-Bromo-D-phenylalanine.

| Phenylalanine Derivative | Calculated M log P | Predicted Hydrophobicity | Implication for Protein Interaction |

|---|---|---|---|

| Phenylalanine | ~1.8 | Moderate | Standard hydrophobic interactions |

| 4-Fluoro-phenylalanine | ~2.0 | Increased | Enhanced hydrophobic interactions |

| 4-Chloro-phenylalanine | ~2.4 | Further Increased | Stronger hydrophobic interactions |

Mechanistic Insights from In Silico Modeling of Chemical Transformations

In silico modeling can also be used to investigate the mechanisms of chemical transformations involving 4-Bromo-D-phenylalanine. This is particularly relevant for understanding its metabolic fate or its use as a building block in peptide synthesis. Computational models can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of the reaction mechanism.

For instance, the reactivity of the C-Br bond in 4-Bromo-D-phenylalanine could be explored. While generally stable, this bond can participate in certain chemical reactions, such as palladium-catalyzed cross-coupling reactions, which are commonly used to further modify the aromatic ring. QM calculations could model the oxidative addition of the C-Br bond to a palladium(0) catalyst, which is the key initial step in reactions like the Suzuki or Heck coupling.

Furthermore, the influence of the 4-bromo substituent on the reactivity of the amino and carboxyl groups of the amino acid can be computationally assessed. The electron-withdrawing nature of the bromine atom might slightly alter the pKa values of these functional groups compared to unsubstituted D-phenylalanine, which could have implications for its behavior in solid-phase peptide synthesis and in the physiological environment.

A study on the synthesis of Cu(II) coordination complexes with Schiff base ligands derived from L-phenylalanine and halogen-substituted salicylaldehydes provides a relevant example of how computational modeling can complement experimental work. rsc.org The study used DFT to optimize the structures of the ligands and complexes, which could be extended to model the reaction mechanism of their formation.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Bromo-D-phenylalanine |

| D-phenylalanine |

| 4-Fluoro-phenylalanine |

| 4-Chloro-phenylalanine |

| L-phenylalanine |

| 4-bromo-salicylaldehyde |

| NFGAIL |

| human islet amyloid polypeptide |

Analytical Methodologies for Research Grade 4 Bromo D Phenylalanine Hydrochloride

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of 4-Bromo-D-phenylalanine hydrochloride. These techniques are essential for determining the chemical purity and the enantiomeric excess of the D-isomer, which are critical parameters for its use in research.

High-Performance Liquid Chromatography (HPLC) Development

The assessment of chemical purity for research-grade this compound is routinely accomplished using reversed-phase HPLC (RP-HPLC). This method separates the target compound from any potential impurities, such as starting materials, byproducts, or degradation products.

A typical RP-HPLC method involves a non-polar stationary phase, most commonly a C18 (octadecylsilyl) bonded silica (B1680970) column, and a polar mobile phase. The mobile phase is usually a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. acs.org Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components within a reasonable timeframe. Detection is typically performed using an ultraviolet (UV) detector, set at a wavelength where the phenyl ring of the molecule exhibits strong absorbance, often around 220-230 nm. acs.org The purity is calculated based on the relative peak area of this compound compared to the total area of all observed peaks in the chromatogram. Commercial suppliers often report purity levels greater than 98% as determined by HPLC. scisupplies.eutcichemicals.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 25 °C |

This table represents a general set of starting conditions for method development.

Chiral Separation on Stationary Phases

Determining the enantiomeric excess (e.e.) is paramount for a chiral compound like this compound. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the D- and L-enantiomers. nih.gov The formation of transient diastereomeric complexes between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are widely used for the separation of phenylalanine derivatives. nih.govnih.gov These columns are often operated in normal-phase, polar-organic, or reversed-phase modes. nih.govnih.gov For instance, a mobile phase consisting of n-hexane and isopropanol (B130326) is common for normal-phase separations on these types of columns. nih.gov

Another effective class of CSPs is based on cyclodextrins, particularly β-cyclodextrin derivatives. nih.govrsc.org These CSPs separate enantiomers based on inclusion complexation, where the analyte fits differently into the chiral cavity of the cyclodextrin. rsc.org Reversed-phase conditions are typically used with these columns. rsc.org In some methods, a chiral ligand, such as L-histidine and a copper(II) salt, is added to the mobile phase to achieve separation on a standard achiral column through the formation of diastereomeric metal complexes. researchgate.net

The enantiomeric excess is calculated from the peak areas of the D- and L-enantiomers in the resulting chromatogram. For research-grade material, the enantiomeric purity is expected to be very high, often ≥99%. chemimpex.com

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Excess Determination

| Parameter | Condition 1 (Polysaccharide CSP) | Condition 2 (Cyclodextrin CSP) |

| Column | Chiralpak® IA (Amylose-based) | β-Cyclobond (β-Cyclodextrin-based) |

| Mobile Phase | n-Hexane / Isopropanol / Acetic Acid (80:20:0.1) | 1% Triethylammonium Acetate Buffer (pH 4.5) / Methanol (70:30) |

| Flow Rate | 0.7 mL/min | 1.0 mL/min |

| Detection | UV at 225 nm | UV at 225 nm |

| Column Temperature | 25 °C | 30 °C |

This table provides example conditions based on common practices for separating phenylalanine analogs. nih.govrsc.org

Advanced Spectroscopic Characterization for Research Applications

Spectroscopic techniques provide orthogonal information to chromatography, offering detailed structural confirmation and insights into the molecular properties of this compound.

Infrared (IR) Vibrational Spectroscopy in Mechanistic Probing

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For amino acid hydrochlorides, the molecule exists as a cation where the amino group is protonated (-NH₃⁺) and the carboxylic acid group (-COOH) is protonated. researchgate.net

Key vibrational bands can be assigned to specific functional groups, confirming the compound's structure. researchgate.net The spectrum will show characteristic broad absorptions for the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium group, often appearing in the 2500-3300 cm⁻¹ region. researchgate.netresearchgate.net The C=O stretch of the carboxylic acid group is typically observed around 1730-1750 cm⁻¹. nih.gov Asymmetric and symmetric deformation vibrations of the -NH₃⁺ group appear near 1610 cm⁻¹ and 1525 cm⁻¹, respectively. researchgate.net Vibrations associated with the para-substituted aromatic ring (C=C stretching, C-H bending) and the C-Br stretch (typically in the far-IR region) further confirm the identity of the compound. nih.govrsc.org These spectral features are sensitive to hydrogen bonding and the local molecular environment, making IR spectroscopy a valuable tool for probing intermolecular interactions in mechanistic studies. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 (broad) |

| N-H Stretch | Ammonium (-NH₃⁺) | 3200 - 2800 (broad) |

| C=O Stretch | Carboxylic Acid (-COOH) | ~1735 |

| N-H Asymmetric Bending | Ammonium (-NH₃⁺) | ~1610 |

| N-H Symmetric Bending | Ammonium (-NH₃⁺) | ~1525 |

| C=C Stretch | Aromatic Ring | ~1600, ~1490 |

| C-Br Stretch | Aryl Bromide | 600 - 500 |

This table is based on typical frequency ranges for the specified functional groups in similar amino acid hydrochlorides. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS) for Structural Confirmation and Derivatization Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a common soft ionization technique used for amino acids, which typically generates the protonated molecular ion [M+H]⁺. For 4-Bromo-D-phenylalanine, which has a molecular formula of C₉H₁₀BrNO₂, the presence of bromine results in a characteristic isotopic pattern for the molecular ion, with two major peaks of nearly equal intensity separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the ion, allowing for the confirmation of the elemental formula.

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. Common fragmentation pathways for phenylalanine derivatives include the loss of water (H₂O), formic acid (HCOOH), and the entire side chain, providing definitive structural confirmation.

MS is also central to the analysis of derivatized 4-Bromo-D-phenylalanine. Derivatization is often performed to enhance chromatographic separation or detection sensitivity, especially in complex biological matrices. mdpi.com For chiral analysis, derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), creates diastereomers that can be separated on a standard achiral column and analyzed by LC-MS. mdpi.comjuniperpublishers.com This approach allows for sensitive quantification of the individual enantiomers. mdpi.com

Table 4: Key Mass Spectrometry Data for 4-Bromo-D-phenylalanine

| Analysis Type | Ion | Expected m/z | Information Provided |

| ESI-MS | [M+H]⁺ | 243.99 / 245.99 | Molecular Weight Confirmation & Isotopic Pattern |

| HRMS | [M+H]⁺ | 243.9973 | Elemental Formula Confirmation (C₉H₁₁⁷⁹BrNO₂⁺) |

| MS/MS Fragment | [M+H - HCOOH]⁺ | 197.99 / 199.99 | Loss of Formic Acid |

| MS/MS Fragment | [M+H - C₈H₈Br]⁺ | 74.04 | Loss of Bromobenzyl group (Iminium ion) |

The m/z values are calculated for the protonated form of the neutral molecule. Fragmentation data is predictive.

Future Trajectories and Emerging Research Paradigms

Innovations in Synthetic Accessibility and Scalability for Research Demands

The increasing demand for non-canonical amino acids like 4-Bromo-D-phenylalanine hydrochloride in research and development necessitates innovative and scalable synthetic methods. mdpi.com Traditional laboratory syntheses of α-amino acids, such as the Hell–Volhard–Zelinskii reaction followed by amination, provide a fundamental route. pressbooks.pub This method involves the α-bromination of a carboxylic acid, which is then substituted with ammonia (B1221849) to yield the amino acid. pressbooks.pub

More versatile approaches like the amidomalonate synthesis have been developed for broader applicability. pressbooks.pub This method allows for the preparation of various α-amino acids by alkylating diethyl acetamidomalonate, followed by hydrolysis and decarboxylation. pressbooks.pub For aromatic amino acids, strategies often begin with a brominated precursor. For instance, eco-friendly brominating agents have been developed as alternatives to liquid bromine for aromatic compounds. chemindigest.com

The scalability of these syntheses is a critical consideration for meeting research demands. High-throughput experimentation (HTE) has emerged as a powerful tool to rapidly identify optimal reaction conditions, facilitating the scale-up of synthetic routes for noncanonical amino acids. nih.gov For example, HTE was used to develop a deaminative reductive coupling of amino acid pyridinium (B92312) salts with aryl bromides, demonstrating scalability from nanoscale for library synthesis to multi-mmol scale for bulk preparation. nih.gov Such advancements are crucial for making compounds like this compound more accessible for large-scale studies.

Table 1: Comparison of Synthetic Methods for α-Amino Acids

| Synthetic Method | General Description | Key Reagents | Applicability |

|---|---|---|---|

| Hell–Volhard–Zelinskii followed by Amination | α-Bromination of a carboxylic acid followed by SN2 substitution with ammonia. pressbooks.pub | Br2, PBr3, NH3pressbooks.pub | General method for α-amino acids. pressbooks.pub |

| Amidomalonate Synthesis | Alkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation. pressbooks.pub | Base, Alkyl Halide, Aqueous Acid pressbooks.pub | A more general and widely used method. pressbooks.pub |

| Reductive Amination | Reaction of an α-keto acid with ammonia and a reducing agent. pressbooks.pub | α-Keto acid, NH3, NaBH4pressbooks.pub | Proceeds through an imine intermediate. pressbooks.pub |

| Deaminative Reductive Cross-Coupling | Nickel-catalyzed coupling of amino acid-derived pyridinium salts with aryl bromides. nih.gov | Ni catalyst, Ligand, Reductant nih.gov | Enables late-stage diversification of peptides and synthesis of noncanonical amino acids. nih.gov |

Expanding the Scope of Genetic Code Expansion with Brominated Amino Acids

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (Uaas) into proteins, providing a powerful tool to probe and engineer protein function. nih.govnih.gov This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that does not interact with the host cell's endogenous translational machinery. ucsf.edu The engineered aaRS specifically charges the Uaa onto the orthogonal tRNA, which then recognizes a reassigned codon, typically a stop codon like UAG (amber), to insert the Uaa into a growing polypeptide chain. ucsf.eduaddgene.org

Brominated amino acids, including derivatives of phenylalanine and tryptophan, are particularly valuable for genetic code expansion. The introduction of a bromine atom can be used for various applications, such as providing a handle for cross-coupling reactions or serving as a heavy atom for X-ray crystallography. chemistryviews.orgnih.gov The ability to introduce such functionalities at specific sites within a protein opens up new avenues for studying protein structure, function, and interactions. acs.org

The efficiency of Uaa incorporation can vary, and methods have been developed to improve yields. nih.gov For instance, disabling the nonsense-mediated mRNA decay pathway in yeast has been shown to significantly increase the incorporation efficiencies of Uaas. ucsf.edu Furthermore, the development of cell-free unnatural protein synthesis (CFUPS) systems offers a robust platform for the highly efficient incorporation of Uaas. nih.gov These systems provide greater control over the translational environment compared to living cells. nih.gov The versatility of genetic code expansion has been demonstrated in various organisms, from E. coli to mammalian cells, and even in whole animals, showcasing its broad applicability in biological research. nih.govucsf.edu

Interdisciplinary Research at the Interface of Chemical Biology and Materials Science

The unique properties of halogenated amino acids are being explored at the intersection of chemical biology and materials science to create novel biomaterials with tailored functionalities. rsc.org The incorporation of halogen atoms, such as bromine, into phenylalanine derivatives can significantly influence the self-assembly properties of peptides and small molecules, leading to the formation of hydrogels and other nanostructures. rsc.orgrsc.org

Low molecular weight (LMW) supramolecular hydrogels are of great interest as next-generation biomaterials for applications like drug delivery and tissue engineering. rsc.orgrsc.org The fluorenylmethyloxycarbonyl-phenylalanine (Fmoc-Phe) motif is a well-known scaffold for forming such hydrogels. rsc.org Studies on halogenated Fmoc-Phe derivatives have shown that both the type of halogen (F, Cl, Br) and its position on the phenyl ring have a profound impact on the self-assembly process, the morphology of the resulting nanostructures, and the viscoelastic properties of the hydrogels. rsc.orgrsc.org

This ability to tune material properties through subtle changes in the chemical structure of the building blocks is a key theme in this interdisciplinary field. rsc.org For example, halogenation has been used as a strategy to modulate hydrophobic and aromatic-aromatic interactions, which are critical driving forces in the aggregation of amyloidogenic peptides. nih.govnih.gov By systematically replacing standard amino acids with halogenated analogs like 4-bromo-phenylalanine, researchers can dissect the forces governing protein and peptide assembly, which is crucial for understanding disease mechanisms and designing new biomaterials. mdpi.comnih.gov

Table 2: Influence of Halogenation on Phenylalanine-Derivative Self-Assembly

| Halogenation Feature | Observed Impact on Self-Assembly and Material Properties | Reference |

|---|---|---|

| Halogen Identity (F, Cl, Br) | Significantly affects nanoscale morphology and hydrogel viscoelasticity in para-substituted derivatives. rsc.org | rsc.org |

| Halogen Position (ortho, meta, para) | Dictates the type of nanostructure formed in ortho- and meta-substituted gelators. rsc.org | rsc.org |

| Systematic Fluorination | Modulates hydrophobicity and aggregation kinetics of amyloid peptides. nih.govnih.gov | nih.govnih.gov |

Integration into High-Throughput Screening Platforms for Basic Research Discovery

High-throughput screening (HTS) platforms are essential for modern drug discovery and basic research, enabling the rapid testing of vast libraries of compounds. nih.govacs.org The integration of unnatural amino acids like this compound into these platforms offers exciting possibilities for discovering molecules with novel biological activities. nih.govacs.orgyoutube.com

One approach involves using libraries of non-natural polymers or peptides containing Uaas to screen for binders against specific biological targets. nih.govacs.org For instance, ultra-high-throughput screening platforms that can assess millions of compounds per minute have been developed to identify potent non-natural polymers against protein targets. nih.govacs.org The inclusion of brominated amino acids in such libraries can expand the chemical diversity and potentially lead to the discovery of binders with unique interaction profiles.

Another powerful application is in fragment-based drug discovery. Screening brominated fragment libraries using X-ray crystallography is particularly advantageous because the bromine atom can be located unambiguously via anomalous scattering, which helps in identifying the binding site of even weakly interacting fragments. nih.gov This information is invaluable for the development of higher-affinity inhibitors. nih.gov Furthermore, cell-based HTS assays are being developed for traditionally challenging targets like enzymes. nih.gov Incorporating 4-Bromo-D-phenylalanine into proteins expressed in these cell-based systems could enable novel screening strategies, for example, by creating specific protein variants for inhibitor screening or by introducing unique spectroscopic handles for monitoring protein activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.